molecular formula C6H6BNO5 B1387629 3-Hydroxy-5-nitrophenylboronic acid CAS No. 737001-07-9

3-Hydroxy-5-nitrophenylboronic acid

Cat. No. B1387629
M. Wt: 182.93 g/mol
InChI Key: UWOUWIYCKIKPFP-UHFFFAOYSA-N
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Description

3-Hydroxy-5-nitrophenylboronic acid is a boronic acid derivative with the molecular formula C6H6BNO5 and a molecular weight of 182.93 . It is used in various fields of research and industry.


Synthesis Analysis

The synthesis of boronic acids like 3-Hydroxy-5-nitrophenylboronic acid often relies on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand .


Molecular Structure Analysis

The molecular structure of 3-Hydroxy-5-nitrophenylboronic acid consists of a phenyl ring with a boronic acid group and a nitro group attached to it .


Chemical Reactions Analysis

Boronic acids, including 3-Hydroxy-5-nitrophenylboronic acid, are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications . They are also used in cross-coupling reactions .


Physical And Chemical Properties Analysis

It should be stored at a temperature between 2-8°C .

Safety And Hazards

3-Hydroxy-5-nitrophenylboronic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Future Directions

3-Hydroxy-5-nitrophenylboronic acid is increasingly being used in diverse areas of research. Its interactions with diols and strong Lewis bases make it useful in various sensing applications . It is also being used in cross-coupling reactions . The future of this compound lies in further exploring these applications and potentially discovering new ones.

properties

IUPAC Name

(3-hydroxy-5-nitrophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BNO5/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,9-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOUWIYCKIKPFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)O)[N+](=O)[O-])(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20659392
Record name (3-Hydroxy-5-nitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-5-nitrophenylboronic acid

CAS RN

737001-07-9
Record name B-(3-Hydroxy-5-nitrophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=737001-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Hydroxy-5-nitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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